

IUPAC name for Methyl 3-amino-6-bromopicolinate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Methyl 3-amino-6-bromopicolinate*

Cat. No.: *B1389408*

[Get Quote](#)

Compound Identification and Chemical Structure

Methyl 3-amino-6-bromopicolinate is a substituted pyridine derivative, a class of compounds of significant interest in medicinal chemistry. Its formal IUPAC name is methyl 3-amino-6-bromo-2-pyridinecarboxylate.^{[1][2]} The molecule's architecture, featuring three distinct functional groups—an amine, a bromine atom, and a methyl ester—on a pyridine scaffold, makes it a versatile synthon for creating diverse chemical libraries.

Table 1: Chemical Identifiers

Identifier	Value	Source(s)
CAS Number	866775-09-9	[1] [3] [4]
Molecular Formula	C ₇ H ₇ BrN ₂ O ₂	[2] [4]
IUPAC Name	methyl 3-amino-6-bromo-2-pyridinecarboxylate	[1]
Synonyms	Methyl 3-amino-6-bromopicolinate, 3-Amino-6-bromopyridine-2-carboxylic acid methyl ester	[5]
InChI Key	FETASVOVQOWEBL-UHFFFAOYSA-N	[1] [3]

| Canonical SMILES | COC(=O)C1=C(C=CC(=N1)Br)N |[\[3\]](#) |

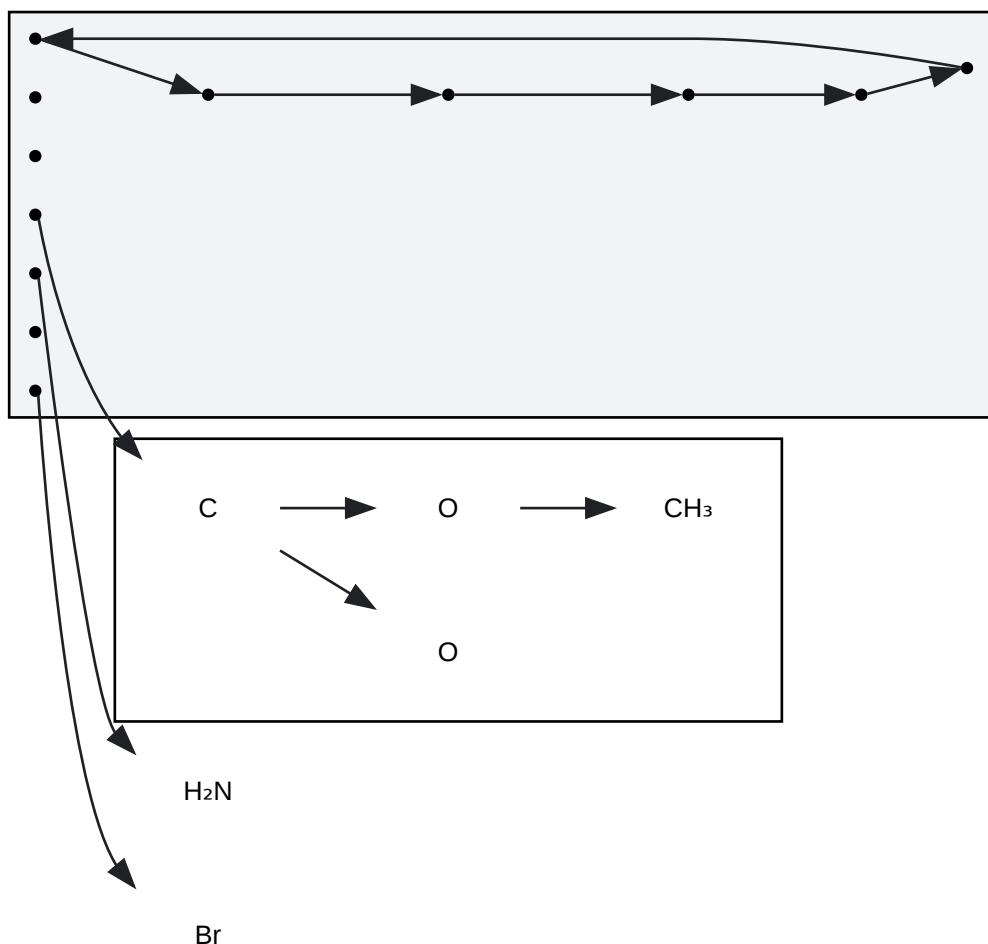


Fig. 1: Chemical Structure of Methyl 3-amino-6-bromopicolinate

[Click to download full resolution via product page](#)

Caption: Chemical structure of **Methyl 3-amino-6-bromopicolinate**.

Physicochemical and Computed Properties

The compound is typically supplied as a solid with high purity, suitable for sensitive organic synthesis applications.^[3] While an experimental melting point is not consistently reported in public databases, predicted values for other physical properties provide a useful baseline for handling and reaction planning.

Table 2: Physicochemical and Computed Data

Property	Value	Notes	Source(s)
Molecular Weight	231.05 g/mol	-	[2] [4]
Physical Form	Solid	Yellow to dark yellow powder	[2] [5]
Purity	≥97% / 98% min	Varies by supplier	[3] [4]
Boiling Point	353.4 °C at 760 mmHg	Predicted	[6] [7]
Density	1.662 g/cm³	Predicted	[5] [6]
Flash Point	167.5 °C	Predicted	[6] [7]
pKa	-0.07 ± 0.10	Predicted	[5]
LogP	1.2129	Computed	[3]
Topological Polar Surface Area (TPSA)	65.21 Å²	Computed	[3]

| Solubility | No data available | - |[\[7\]](#) |

Synthesis Protocol and Mechanistic Insight

Methyl 3-amino-6-bromopicolinate is not a naturally occurring compound and must be prepared synthetically. A common and effective laboratory-scale synthesis involves the regioselective bromination of an aminopicolinate precursor.[\[5\]](#)

Experimental Protocol: Electrophilic Bromination

This protocol describes the synthesis starting from Methyl 3-aminopyridine-2-carboxylate.

Materials:

- Methyl 3-aminopyridine-2-carboxylate
- Sulfuric Acid (2M)

- Bromine (Br_2)
- Acetic Acid
- Sodium Hydroxide (2N)
- Water
- Ethyl Acetate
- Anhydrous Sodium Sulfate

Step-by-Step Procedure:

- **Dissolution:** Dissolve Methyl 3-aminopyridine-2-carboxylate (1.0 eq) in a mixture of water and 2M sulfuric acid. Stir at room temperature until a clear solution is obtained.[\[5\]](#)
 - **Causality Insight:** The acidic medium protonates the pyridine nitrogen, which deactivates the ring towards electrophilic substitution. However, the powerful activating effect of the amino group at the 3-position directs the incoming electrophile (bromine). Sulfuric acid also ensures the starting material remains in solution.
- **Bromination:** Slowly add a solution of bromine (1.0 eq) in acetic acid dropwise to the reaction mixture. Maintain the temperature at room temperature. Continue stirring for 4 hours after the addition is complete.[\[5\]](#)
 - **Causality Insight:** This is an electrophilic aromatic substitution. The amino group is a strong ortho-, para- director. The position para to the amine (the 6-position) is sterically accessible and electronically favored for substitution by the Br^+ electrophile (generated from Br_2).
- **Neutralization & Precipitation:** Upon reaction completion, carefully adjust the pH of the mixture to 6 using a 2N aqueous sodium hydroxide solution.[\[5\]](#)
 - **Causality Insight:** Neutralization deprotonates the product, significantly reducing its solubility in the aqueous medium and causing it to precipitate out as a solid. This step is critical for product isolation.

- Extraction: Extract the aqueous phase twice with ethyl acetate. Combine the organic layers.
[5]
 - Causality Insight: Although the product precipitates, some may remain dissolved. Extraction with an organic solvent like ethyl acetate ensures maximum recovery of the product from the aqueous phase.
- Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate. Filter and remove the solvent by evaporation under reduced pressure to yield the crude product.[5]
 - Causality Insight: Anhydrous sodium sulfate removes residual water from the organic phase, which could interfere with subsequent purification or characterization.
- Purification: Purify the crude product by silica gel column chromatography, using dichloromethane as the eluent, to afford the final product as a white solid.[5]
 - Causality Insight: Chromatography separates the desired product from unreacted starting materials and any potential side products (e.g., dibrominated species), yielding a high-purity final compound.

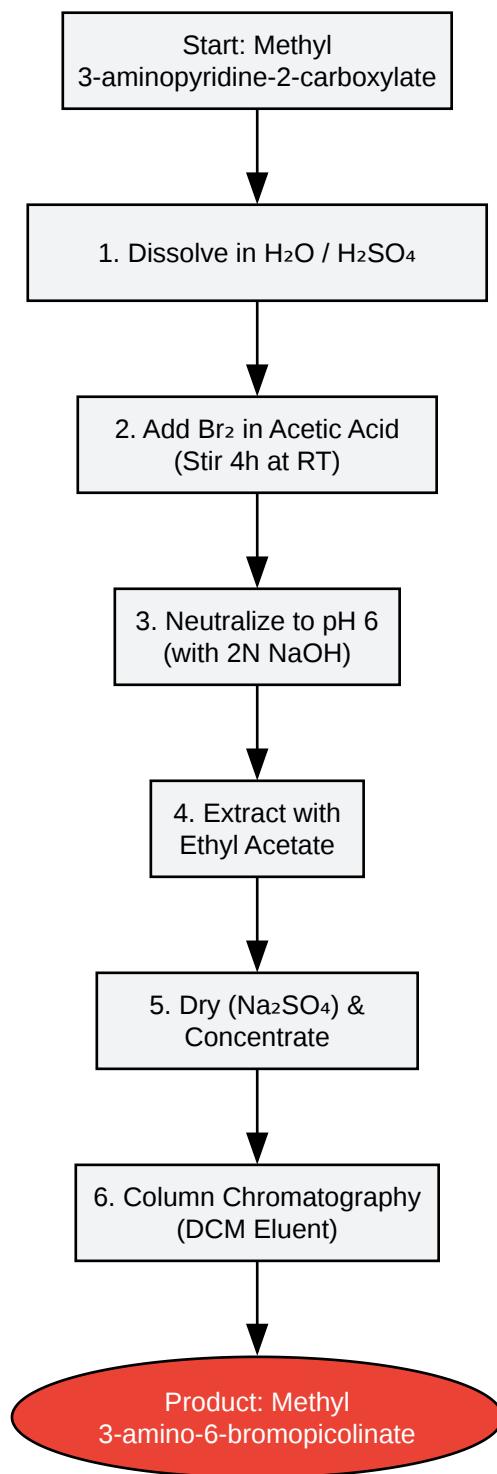


Fig. 2: Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: High-level workflow for the synthesis of the title compound.

Chemical Reactivity and Applications in Development

The synthetic utility of **Methyl 3-amino-6-bromopicolinate** stems from the orthogonal reactivity of its three functional groups. This allows for sequential, selective modifications, making it a powerful scaffold for building molecular complexity. It is primarily used as an intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs) and potential agrochemicals.[3][6]

Key Reactive Sites

- **Bromo Group (C6-Position):** This is the most versatile handle for diversification. The C-Br bond is a prime substrate for palladium-catalyzed cross-coupling reactions, which are fundamental to modern drug discovery.
 - **Suzuki-Miyaura Coupling:** Reacts with boronic acids or esters to form C-C bonds, enabling the introduction of various aryl, heteroaryl, or alkyl substituents.[8] This is a standard method for building biaryl structures common in pharmaceuticals.[9]
 - **Buchwald-Hartwig Amination:** Reacts with primary or secondary amines to form C-N bonds, creating more complex aniline or arylamine derivatives.[4][10] This reaction is one of the most powerful methods for constructing aryl-amine linkages.[11]
- **Amino Group (C3-Position):** The primary amine is a potent nucleophile and can undergo a range of classical transformations.
 - **Acylation/Sulfonylation:** Reacts with acyl chlorides or sulfonyl chlorides to form amides and sulfonamides, respectively.
 - **Alkylation:** Can be alkylated to form secondary or tertiary amines.
- **Methyl Ester Group (C2-Position):** The ester can be readily modified.
 - **Hydrolysis:** Saponification with a base (e.g., NaOH, LiOH) converts the ester to the corresponding carboxylic acid, which can then be used in amide bond couplings (e.g., via EDC/HOBt).

- Amidation: Can be directly converted to amides via reaction with amines, often at elevated temperatures or with specific catalysts.

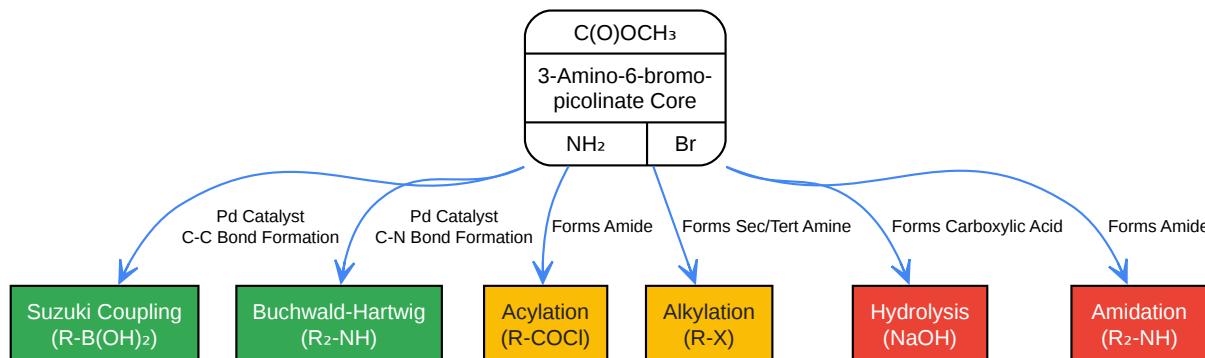


Fig. 3: Reactivity and Diversification Pathways

[Click to download full resolution via product page](#)

Caption: Map of the key reactive sites and common synthetic transformations.

Role in Drug Discovery and Development

While specific commercial drugs directly citing this starting material are not prominently disclosed, the 6-bromo-aminopyridine scaffold is a well-established pharmacophore. For instance, related structures like 2-amino-5-methyl-6-bromopyridine are reported as key intermediates in the synthesis of drugs such as Lumacaftor (VX-809), used to treat cystic fibrosis.^[12] Similarly, substituted aminopyridines are foundational to the synthesis of anti-HIV drugs like Nevirapine.^{[13][14]} These examples underscore the strategic importance of **Methyl 3-amino-6-bromopicolinate** as a building block for accessing novel, biologically active chemical space. Its derivatives are frequently investigated in research programs targeting antimicrobial and anticancer agents.^[6]

Spectroscopic Characterization

Confirmation of the compound's identity and purity is typically achieved through High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.^[3]

¹H-NMR Data (300 MHz, CDCl₃): The proton NMR spectrum provides a clear signature that validates the structure.[11]

- δ 7.32 (d, J = 8.71 Hz, 1H): This doublet corresponds to the proton at the C4 position of the pyridine ring. It is coupled to the proton at the C5 position.
- δ 6.93 (d, J = 8.72 Hz, 1H): This doublet corresponds to the proton at the C5 position. It is coupled to the C4 proton, hence the similar coupling constant (J).
- δ 5.81 (br s, 2H): A broad singlet integrating to two protons is characteristic of the primary amino (-NH₂) group. The broadness is due to quadrupole coupling with the nitrogen atom and potential hydrogen exchange.
- δ 3.94 (s, 3H): This sharp singlet, integrating to three protons, is indicative of the methyl ester (-OCH₃) group.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions are mandatory when handling **Methyl 3-amino-6-bromopicolinate**.

Table 3: GHS Hazard and Precautionary Information

Category	Code(s)	Description	Source(s)
Pictogram	GHS07 (Exclamation Mark)		[5]
Signal Word	Warning		[1] [5]
Hazard Statements	H302H315H319H335	Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.	[1] [2] [5]

| Precautionary Statements | P261P305 + P351 + P338 | Avoid breathing dust/fume/gas/mist/vapours/spray. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |[\[1\]](#)[\[2\]](#)[\[5\]](#) |

Handling and Personal Protective Equipment (PPE):

- Work in a well-ventilated area or a chemical fume hood.
- Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
- Avoid inhalation of dust and direct contact with skin and eyes.

Storage:

- Store in a tightly sealed container in a cool, dry place.[\[3\]](#)
- Recommended long-term storage is at 2-8°C under an inert atmosphere (e.g., nitrogen or argon) and protected from light.[\[1\]](#)[\[5\]](#)[\[6\]](#)

Disposal:

- Dispose of the chemical and its container in accordance with local, regional, and national hazardous waste regulations. Do not empty into drains.

Conclusion

Methyl 3-amino-6-bromopicolinate is a high-value synthetic intermediate whose strategic importance is defined by the versatile and orthogonal reactivity of its functional groups. Its utility in constructing complex molecular frameworks through robust and well-established synthetic methodologies, particularly palladium-catalyzed cross-coupling, positions it as a critical tool for researchers in drug discovery, medicinal chemistry, and materials science. This guide provides the foundational technical knowledge required for its safe and effective application in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. methyl 3-amino-6-bromopyridine-2-carboxylate 866775-09-9, Purity _ Chiba Pharmaceutical Science and technology Co.,Ltd. [molbase.com]
- 2. Methyl 3-amino-6-bromopicolinate | 866775-09-9 [sigmaaldrich.com]
- 3. chemscene.com [chemscene.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. 3-AMINO-6-BROMOPYRIDINE-2-CARBOXYLIC ACID METHYL ESTER | 866775-09-9 [chemicalbook.com]
- 6. China Customized 3-AMINO-6-BROMOPYRIDINE-2-CARBOXYLIC ACID METHYL ESTER 866775-09-9 Suppliers, Manufacturers - PUREST CHEMICAL [purestchem.com]
- 7. echemi.com [echemi.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. CN105348181A - Preparation method of 2-amino-5-methyl-6-bromopyridine - Google Patents [patents.google.com]
- 13. CN104356057A - Preparation method of 3-amino-4-methylpyridine - Google Patents [patents.google.com]
- 14. CN100460394C - A kind of preparation method of 3-amino-4-picoline - Google Patents [patents.google.com]
- To cite this document: BenchChem. [IUPAC name for Methyl 3-amino-6-bromopicolinate]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1389408#iupac-name-for-methyl-3-amino-6-bromopicolinate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com